Potassium metaborate

Description

Properties

CAS No. |

13709-94-9 |

|---|---|

Molecular Formula |

BHKO2 |

Molecular Weight |

82.92 g/mol |

IUPAC Name |

potassium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.K/c2-1-3;/h2H; |

InChI Key |

JIIRZMPEMKJKSA-UHFFFAOYSA-N |

SMILES |

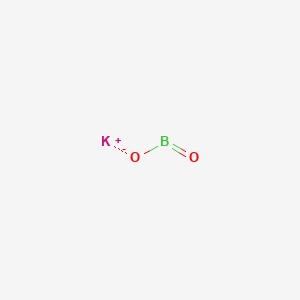

B(=O)[O-].[K+] |

Canonical SMILES |

B(=O)O.[K] |

Color/Form |

White hexagonal crystals |

density |

Approximately 2.3 g/cu cm |

melting_point |

947 °C |

Other CAS No. |

13709-94-9 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

solubility |

Insoluble in ethanol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Formula and Structure of Potassium Metaborate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of potassium metaborate, focusing on its chemical formula, molecular structure in various states, and the experimental methodologies used for its characterization.

Chemical Formula and Forms

This compound is an inorganic compound with the empirical formula KBO₂.[1] It can exist in several forms, primarily as an anhydrous solid or in various hydrated states.

-

Anhydrous this compound: The chemical formula is KBO₂.[2][3] It typically appears as a white, crystalline powder or hexagonal crystals.[1][4][5]

-

Hydrated this compound: This form is represented by the formula KBO₂·xH₂O.[4][6] A specific hydrate, KBO₂·1.33H₂O, has been identified and characterized.[7]

Molecular and Crystal Structure

The structure of this compound varies significantly depending on its physical state.

In its solid, anhydrous form, this compound does not exist as a simple monomer. Instead, three KBO₂ units polymerize to form a stable trimeric anion, (B₃O₆)³⁻.[8][9] This structure consists of a six-membered ring of alternating boron and oxygen atoms, with an additional oxygen atom bonded to each boron atom.[10] All nine atoms of this metaborate radical lie in the same plane.[8][9]

The crystals of this compound are rhombohedral and belong to the space group R3c.[8][9] Within this crystal lattice, the potassium cation (K⁺) is coordinated with seven oxygen atoms at a distance of 2.82 Å.[8][9]

In aqueous solutions, the metaborate anion hydrolyzes to form the tetrahydroxyborate ion, [B(OH)₄]⁻.[10][11] Studies suggest that in concentrated this compound solutions, complex ion clusters can form, consisting of two potassium ions and one B(OH)₄⁻ ion.[11] X-ray scattering has been used to determine the hydration distance and number of K⁺ ions in these solutions.[12]

In the gaseous state, the structure is simplified. Infrared spectroscopy studies indicate that gaseous alkali metaborates, including this compound, exist in a monomeric, linear form best represented as M⁺(O-B⁺-O)⁻.[13]

Quantitative Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for anhydrous this compound.

Table 1: General Properties

| Property | Value |

|---|---|

| Molecular Formula | KBO₂[3] |

| Molar Mass (Anhydrous) | 81.91 g/mol [4] |

| Appearance | White crystalline solid[1] |

| Melting Point | 950 °C[4] |

| Density | 2.348 g/cm³[8][9] |

Table 2: Crystallographic Data for Anhydrous K₃(B₃O₆)

| Parameter | Rhombohedral Cell | Hexagonal Cell |

|---|---|---|

| Crystal System | Rhombohedral[8][9] | Hexagonal[8] |

| Space Group | R3c (No. 167)[8][9] | - |

| Lattice Parameters | a = 7.76 Å, α = 110° 36’[8][9] | a = 12.75 Å, c = 7.33 Å[8] |

| Molecules per Cell (Z) | 6[8][9] | - |

Table 3: Key Interatomic Distances and Atomic Positions

| Measurement | Value |

|---|---|

| Bond Distances | |

| B-O | 1.33 Å, 1.38 Å, 1.38 Å[8][9] |

| O-O | 2.30 Å, 2.38 Å, 2.38 Å[8][9] |

| K-O Coordination Distance | 2.82 Å (7-coordinate)[8][9] |

| Atomic Positional Parameters (u) | |

| Potassium (K) | 0.689[8][9] |

| Boron (B) | 0.361[8][9] |

| Oxygen I (O₁) | 0.465[8][9] |

| Oxygen II (O₂) | 0.146[8][9] |

Visualization of this compound Structures

The logical relationship between the different forms and structures of this compound is illustrated below.

A diagram illustrating the different structural forms of this compound.

Experimental Protocols

The structural and physicochemical data presented in this guide were determined through various established experimental techniques.

A common method for preparing high-purity anhydrous this compound crystals for structural analysis is as follows:

-

Reactant Mixture: An appropriate alkali carbonate (e.g., potassium carbonate, K₂CO₃) is mixed with boric oxide (B₂O₃).[13]

-

Melting: The mixture is placed in a platinum crucible and heated until a complete melt is formed.[8]

-

Controlled Cooling: The melt is cooled rapidly, causing a crust to form on the exterior surface.

-

Crystal Growth: Within the interior cavity created by the crust, needle-shaped hexagonal crystals of KBO₂ grow as the internal melt cools slowly.[8] These crystals can reach up to two centimeters in length.

The determination of the crystal structure of this compound was accomplished using the following protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected. Due to the hygroscopic nature of the crystals, they are maintained in a desiccator during mounting and exposure.[8]

-

Data Collection: The crystal is examined using oscillation and Laue X-ray diffraction methods.[8] The X-ray source is typically copper radiation filtered through a nickel film to produce monochromatic X-rays.[8]

-

Unit Cell Determination: Oscillation photographs are used to determine the dimensions of the unit cell.[8]

-

Structure Solution: The precise atomic positions are deduced using methods of two-dimensional Fourier analysis, which maps the electron density within the crystal.[8][9]

The structure of gaseous this compound was investigated using high-temperature infrared spectroscopy:

-

Sample Preparation: Anhydrous this compound is placed in a high-temperature sample cell, such as a nickel tube with cesium iodide windows.[13]

-

Heating and Vaporization: The cell is encased in a resistance furnace (e.g., a molybdenum-wound Alundum-core) and heated to temperatures between 900 °C and 1400 °C to vaporize the sample.[13]

-

Spectral Acquisition: The infrared spectrum of the gaseous species is recorded using a suitable spectrometer, such as a modified Perkin-Elmer Model 12C, over a range of 2500 to 225 cm⁻¹.[13] Both absorption and emission spectra can be used to identify bands corresponding to the gaseous molecules.[13]

References

- 1. CAS 13709-94-9: this compound | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. This compound, anhydrous | Potassium borate | KBO2 - Ereztech [ereztech.com]

- 4. Potassium meta-Borate | this compound hydrate | KBO2 · xH2O - Ereztech [ereztech.com]

- 5. This compound CAS#: 13709-94-9 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Metaborate - Wikipedia [en.wikipedia.org]

- 11. Structural analysis of potassium borate solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05331D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Physical Properties of Crystalline Potassium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystalline potassium metaborate (KBO₂) is an inorganic compound that has garnered significant interest across various scientific disciplines due to its unique structural and physicochemical properties. As a member of the borate family of compounds, it serves as a precursor and key component in the synthesis of advanced materials, specialty glasses, and nonlinear optical crystals. Its utility in drug development is also being explored, particularly in the formulation of amorphous solid dispersions and as a buffering agent. This technical guide provides an in-depth overview of the core physical properties of crystalline this compound, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Physicochemical Properties

Crystalline this compound typically appears as a white solid.[1][2] It is soluble in water and insoluble in ethanol.[1][2]

Crystallographic Data

The crystal structure of this compound has been determined to be rhombohedral, belonging to the space group R3̄c.[3] The structure is characterized by the presence of the planar metaborate radical (B₃O₆)³⁻, which consists of a ring of three borate triangles.[3][4] This is in contrast to the endless chain of BO₃ triangles found in compounds like calcium metaborate.[3][4]

| Property | Value | Reference |

| Crystal System | Rhombohedral | [3] |

| Space Group | R3̄c (D 3d 6 ) | [3] |

| Lattice Parameters (rhombohedral) | aᵣ = 7.76 Å, α = 110° 36′ | [3][5] |

| Lattice Parameters (hexagonal) | a = 12.76 Å, c = 7.34 Å | [6] |

| Molecules per unit cell (Z) | 6 | [3][5] |

| Density (experimental) | 2.348 g/cm³ | [3][4] |

Interatomic Distances and Bond Angles

Detailed structural analysis has provided precise measurements of the bond lengths and angles within the this compound crystal. The BO₃ groups are slightly distorted.[3]

| Bond | Distance (Å) | Reference |

| B-O (endocyclic) | 1.398 | [6] |

| B-O (exocyclic) | 1.331 | [6] |

| O-O | 2.30, 2.38 | [3][4] |

| K-O | 2.82 | [3][4] |

| Angle | Value (°) | Reference |

| B-O(II)-B | 126 | [4][5] |

| O-B-O | 113 | [4][5] |

Thermal Properties

This compound exhibits high thermal stability, with a melting point of 947 °C.[1] The thermodynamic properties of solid this compound have been extensively studied and are summarized in the table below.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Standard Entropy (S°) (J/mol·K) | Enthalpy (H° - H°₂₉₈.₁₅) (kJ/mol) |

| 298.15 | 67.02 | 79.93 | 0.00 |

| 400 | 76.63 | 101.1 | 7.33 |

| 500 | 83.93 | 119.0 | 15.38 |

| 600 | 89.85 | 134.8 | 24.07 |

| 700 | 94.68 | 149.1 | 33.31 |

| 800 | 98.61 | 162.0 | 42.98 |

| 900 | 101.8 | 173.8 | 53.00 |

| 1000 | 104.3 | 184.6 | 63.31 |

| 1100 | 106.2 | 194.7 | 73.84 |

| 1200 | 107.7 | 204.0 | 84.54 |

Data sourced from the NIST-JANAF Thermochemical Tables.[7]

Optical Properties

Crystalline this compound is known to be birefringent.[5] The refractive indices have been reported as ω = 1.526 and ε = 1.450, indicating strong negative birefringence, which is accounted for by the planar structure of the (B₃O₆)³⁻ radical.[5]

Experimental Protocols

Synthesis of Crystalline this compound

A common method for the synthesis of crystalline this compound involves the reaction of potassium hydroxide and boric acid.

Materials:

-

Potassium hydroxide (KOH)

-

Boric acid (H₃BO₃)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare aqueous solutions of potassium hydroxide and boric acid.

-

Mix the solutions, often with heating and stirring, to facilitate the reaction. The molar ratio of the reactants can be varied to obtain different potassium borate species.[8]

-

Cool the resulting solution to induce crystallization. The formation of needle-shaped hexagonal crystals has been observed when a melt is cooled rapidly.[4]

-

Isolate the crystals by filtration.

-

Wash the crystals with ethanol to remove any unreacted starting materials and by-products.[8]

-

Dry the purified crystals in an oven at a suitable temperature.

Crystal Structure Determination via X-ray Diffraction (XRD)

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam. The diffraction patterns are collected using a detector as the crystal is rotated. For this compound, oscillation and Laue methods have been used.[5]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution: The positions of the atoms within the unit cell are determined. For this compound, two-dimensional Fourier analyses were employed to determine the atomic parameters.[3][4]

-

Structure Refinement: The atomic coordinates and thermal parameters are adjusted to obtain the best fit between the observed and calculated diffraction patterns.

Density Determination

The density of crystalline this compound can be determined using the suspension method.[5]

Methodology:

-

Liquid Selection: Choose two miscible liquids, one denser and one less dense than the crystal. For this compound, methylene iodide and toluene have been used.[5]

-

Suspension: Introduce the this compound crystals into one of the liquids.

-

Titration: Add the second liquid dropwise with constant stirring until the crystals remain suspended in the liquid mixture, neither sinking nor floating.

-

Density Measurement of the Liquid: The density of the liquid mixture is then measured using a pycnometer or a densitometer. This density is equal to the density of the crystals.

Conclusion

This technical guide has summarized the key physical properties of crystalline this compound, providing a valuable resource for researchers and professionals in materials science and drug development. The presented data, sourced from peer-reviewed literature, offers a solid foundation for understanding the behavior of this compound. The detailed experimental protocols and workflows provide practical guidance for the synthesis and characterization of crystalline this compound, facilitating further research and application development.

References

- 1. This compound | BKO2 | CID 123325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13709-94-9: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. pubs.aip.org [pubs.aip.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. This compound [webbook.nist.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the Synthesis of Potassium Metaborate from Boric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of potassium metaborate (KBO₂) from boric acid (H₃BO₃) and potassium hydroxide (KOH). The document outlines the core chemical principles, experimental protocols, and characterization methods pertinent to the preparation of this important inorganic compound. This compound serves various functions, including as a buffering agent and a source of borate ions in numerous chemical processes.[1]

Chemical Principles and Stoichiometry

The synthesis of this compound is fundamentally an acid-base neutralization reaction. Boric acid, a weak Lewis acid, reacts with the strong base potassium hydroxide to form this compound and water. The stoichiometry of the reactants is critical in determining the final borate salt produced. For the specific synthesis of this compound (KBO₂), a 1:1 molar ratio of boric acid to potassium hydroxide is required.

Reaction Equation:

H₃BO₃ + KOH → KBO₂ + 2H₂O[2]

Deviating from this 1:1 molar ratio can lead to the formation of other potassium borates, such as potassium tetraborate (K₂B₄O₇), which is formed when a 2:1 molar ratio of boric acid to potassium hydroxide is used.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | KBO₂ |

| Molecular Weight | 81.91 g/mol [1] |

| Appearance | White crystalline solid[1][4] |

| Melting Point | 947 - 950 °C |

| Solubility | Soluble in water[1] |

| Crystal System | Rhombohedral |

Experimental Protocol for Laboratory-Scale Synthesis

This section details a comprehensive experimental protocol for the synthesis of this compound, compiled from established methodologies.

Materials and Equipment

-

Materials:

-

Boric acid (H₃BO₃), reagent grade powder

-

Potassium hydroxide (KOH), reagent grade pellets

-

Distilled or deionized water

-

Ethanol (for washing)

-

-

Equipment:

-

Glass beakers

-

Magnetic stirrer with stir bar

-

Heating plate

-

pH meter

-

Büchner funnel and filter paper

-

Drying oven or desiccator

-

Standard laboratory glassware (graduated cylinders, etc.)

-

Synthesis Procedure

-

Preparation of Potassium Hydroxide Solution:

-

Accurately weigh a stoichiometric amount of potassium hydroxide pellets.

-

In a beaker, dissolve the KOH pellets in a calculated volume of distilled water to achieve a desired concentration (e.g., 1 M). Caution: The dissolution of KOH is highly exothermic; add the pellets to the water slowly and with continuous stirring in a well-ventilated area or under a fume hood.

-

-

Reaction with Boric Acid:

-

Accurately weigh a 1:1 molar equivalent of boric acid powder.

-

While continuously stirring the potassium hydroxide solution, gradually add the boric acid powder in small portions. This controlled addition helps to manage the reaction heat and ensure homogeneity.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature in the range of 60-90 °C on a heating plate with continuous stirring.[3]

-

Maintain this temperature for a period of 15 to 120 minutes to ensure the reaction goes to completion.[3]

-

Monitor the pH of the solution. The final pH should be in the range of 8-9, indicative of the formation of the borate salt.[5]

-

-

Crystallization and Isolation:

-

After the reaction is complete, allow the solution to cool gradually to room temperature to facilitate the crystallization of this compound.

-

For enhanced crystallization, the beaker can be placed in an ice bath.

-

Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

-

-

Purification and Drying:

Reaction Parameters Summary

| Parameter | Recommended Range/Value |

| Molar Ratio (H₃BO₃:KOH) | 1:1 |

| Reaction Temperature | 60 - 90 °C[3] |

| Reaction Time | 15 - 120 minutes[3] |

| Final pH | 8 - 9[5] |

| Purity of Product | ≥ 98.0% (typical for commercially available)[1] |

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): This is a primary technique to identify the crystalline structure of the final product. The obtained diffraction pattern should be compared with the known rhombohedral crystal structure of this compound.[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic vibrational modes of the borate functional groups in the synthesized compound. The spectra will show specific bands corresponding to B-O stretching and bending vibrations.[6]

Visualizing the Workflow and Chemical Transformation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for this compound synthesis.

References

- 1. CAS 13709-94-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | BKO2 | CID 123325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discover.hubpages.com [discover.hubpages.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pubs.aip.org [pubs.aip.org]

- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

Potassium Metaborate: A Technical Overview of Key Identifiers

This guide provides essential information regarding the chemical compound potassium metaborate, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. This information is fundamental for researchers, scientists, and professionals in drug development for accurate identification and use in experimental and developmental processes.

Core Chemical Data

The primary identifiers for this compound are summarized below. It is important to note that this compound can exist in both anhydrous and hydrated forms. The data presented here pertains to the anhydrous form unless otherwise specified.

| Identifier | Value | References |

| CAS Number | 13709-94-9 | [1][2][3][4][5] |

| Molecular Weight | 81.91 g/mol | [2][3] |

Note: Some sources may list a slightly different molecular weight for hydrated forms of this compound.[3] There is also a CAS number for the hydrated form (KBO₂·xH₂O), which is 16481-66-6.[6][7][8]

Methodology for Molecular Weight Determination

While this guide does not cite a specific experiment for the determination of this compound's molecular weight, a standard protocol for such a determination would typically involve mass spectrometry.

General Protocol for Molecular Weight Determination via Mass Spectrometry:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for inorganic compounds include electrospray ionization (ESI) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The molecular weight is determined from the mass spectrum by identifying the peak corresponding to the molecular ion of this compound.

Logical Relationship of this compound and its Identifiers

The following diagram illustrates the relationship between this compound and its key chemical identifiers.

References

- 1. CAS 13709-94-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | BKO2 | CID 123325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 偏硼酸钾 ≥31% B2O3 basis, ≥42% K2O basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 13709-94-9 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - CAS 16481-66-6 - City Chemical LLC. [citychemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Potassium meta-Borate | this compound hydrate | KBO2 · xH2O - Ereztech [ereztech.com]

Thermodynamic Properties of Potassium Metaborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of potassium metaborate (KBO₂). The information is intended to support research and development activities where this inorganic compound plays a role. This document presents quantitative data in structured tables, details experimental methodologies for the determination of these properties, and includes visualizations of relevant chemical processes.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize key quantitative data for its solid, liquid, and gaseous phases.

Table 1: Standard Thermodynamic Properties at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -981.6 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -923.4 | kJ/mol |

| Standard Molar Entropy | S° | 80.0 | J/mol·K |

| Molar Heat Capacity at Constant Pressure | Cₚ | 66.7 | J/mol·K |

Data sourced from a comprehensive compilation of standard thermodynamic properties of chemical substances.[1]

Table 2: Physical Properties

| Property | Value | Units |

| Melting Point | 947 | °C |

| Boiling Point | Not readily available | - |

| Molecular Weight | 81.908 | g/mol |

Table 3: Molar Heat Capacity (Cₚ) of Solid this compound at Various Temperatures

| Temperature (K) | Molar Heat Capacity (J/mol·K) |

| 298.15 | 67.02 |

| 400 | 76.63 |

| 500 | 83.93 |

| 600 | 89.85 |

| 700 | 94.68 |

| 800 | 98.61 |

| 900 | 101.8 |

| 1000 | 104.3 |

| 1100 | 106.2 |

| 1200 | 107.7 |

This data is provided by the NIST Chemistry WebBook and is crucial for thermodynamic calculations over a range of temperatures.[3]

Table 4: Molar Heat Capacity (Cₚ) of Liquid and Gaseous this compound

| Phase | Temperature Range (K) | Molar Heat Capacity (J/mol·K) |

| Liquid | 1220 - 2000 | 146.4 |

| Gas | 2000 - 6000 | Varies with temperature |

The heat capacity of liquid this compound is relatively constant over the specified temperature range. The heat capacity of gaseous this compound is temperature-dependent and can be calculated using the Shomate Equation.[4][5]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly through the heat of reaction of a suitable process, measured using a bomb calorimeter.

Objective: To measure the heat of a reaction involving this compound to calculate its enthalpy of formation.

Materials:

-

This compound sample of known mass

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Ignition wire of known material and mass

-

Crucible

-

High-pressure oxygen tank

-

Digital thermometer with high precision

-

Stirrer

-

Deionized water

Procedure:

-

Calibration of the Calorimeter:

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

-

A measured length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

The bomb is assembled and purged with oxygen before being filled to a pressure of approximately 30 atm.

-

The bomb is submerged in a known volume of deionized water in the calorimeter.

-

The initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.

-

-

Measurement of the Heat of Reaction:

-

A known mass of this compound is placed in the crucible.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

The heat of the reaction is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation of this compound is calculated from the measured heat of reaction and the known standard enthalpies of formation of the other reactants and products in the reaction, applying Hess's Law.

-

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Objective: To measure the heat capacity of this compound at different temperatures and to determine the enthalpy of phase transitions.

Materials:

-

This compound sample (typically 5-10 mg)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or platinum sample pans and lids

-

Inert purge gas (e.g., nitrogen or argon)

-

Reference material (e.g., an empty pan)

Procedure:

-

Sample Preparation:

-

A small, accurately weighed sample of this compound is placed in a sample pan.

-

The pan is hermetically sealed with a lid.

-

An empty, sealed pan is used as a reference.

-

-

Instrument Setup and Calibration:

-

The DSC cell is purged with an inert gas at a constant flow rate.

-

The instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

-

Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The heat capacity of the sample is determined from the difference in heat flow between the sample and the baseline.

-

Phase transitions, such as melting, are observed as endothermic peaks in the DSC curve. The area under the peak is proportional to the enthalpy of the transition.

-

Visualizations

Synthesis of Potassium Borates

Potassium borates, including this compound, can be synthesized through various chemical pathways. One common method involves the reaction of a potassium source, such as potassium hydroxide or potassium chloride, with a boron source, like boric acid or boron oxide. The following diagram illustrates a generalized workflow for the synthesis of potassium borates.

Caption: Generalized workflow for the synthesis of potassium borates.

Logical Relationship in Calorimetry

The fundamental principle of calorimetry for determining the enthalpy of a reaction involves the transfer of heat between the chemical system (the reaction) and the surroundings (the calorimeter and its contents). This relationship is governed by the first law of thermodynamics.

Caption: Logical flow of heat transfer and calculation in calorimetry.

References

Crystal Structure Analysis of Potassium Metaborate (KBO₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium metaborate (KBO₂) is an inorganic compound of significant interest in materials science, particularly in the fields of nonlinear optics and glass formation. Its crystal structure provides fundamental insights into the arrangement of borate groups, which in turn dictates its physical and chemical properties. This technical guide offers an in-depth analysis of the crystal structure of anhydrous this compound, presenting key crystallographic data, detailed experimental protocols for its synthesis, and a visualization of its fundamental structural unit. The information is based on the foundational work of Zachariasen (1937) and is supplemented with established methodologies in crystal growth.

Crystallographic Data

The crystal structure of anhydrous this compound has been determined to be rhombohedral. For convenience and more common usage in crystallography, the structure is often described using a hexagonal lattice setting. The key crystallographic data are summarized in the tables below.

Crystal System and Space Group

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3c |

| Space Group Number | 167 |

Lattice Parameters

The lattice parameters for both the rhombohedral and the equivalent hexagonal unit cells are provided below.

Rhombohedral Unit Cell

| Parameter | Value |

|---|---|

| a | 7.76 Å |

| α | 110° 36' |

| Volume | 341.5 ų |

| Z | 6 |

Hexagonal Unit Cell

| Parameter | Value |

|---|---|

| a | 12.75 Å |

| c | 7.33 Å |

| Volume | 1032 ų |

| Z | 18 |

Atomic Coordinates and Wyckoff Positions

The atomic positions within the rhombohedral unit cell are given below. All atoms lie on twofold axes.

| Atom | Wyckoff Position | u |

| K | 18e | 0.689 ± 0.003 |

| B | 18e | 0.361 ± 0.006 |

| O1 | 18e | 0.465 ± 0.006 |

| O2 | 18e | 0.146 ± 0.006 |

Physical Properties

| Property | Value |

| Density (calculated) | 2.348 g/cm³ |

| Molecular Weight | 81.90 g/mol |

Structural Description

The crystal structure of this compound is characterized by the presence of the planar metaborate radical, (B₃O₆)³⁻.[1][2] This radical consists of a six-membered ring of alternating boron and oxygen atoms, with each boron atom also bonded to an external oxygen atom.[1][2] These (B₃O₆)³⁻ rings are arranged in layers perpendicular to the c-axis of the hexagonal cell. The potassium ions are located between these layers, coordinating with the oxygen atoms of the borate rings.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of anhydrous this compound single crystals, based on the original work and general principles of crystal growth from a melt.

Synthesis of Anhydrous KBO₂ Powder

Objective: To prepare polycrystalline KBO₂ as a precursor for single crystal growth.

Materials:

-

Potassium carbonate (K₂CO₃), anhydrous, high purity (99.9% or better)

-

Boric acid (H₃BO₃), high purity (99.9% or better)

-

Platinum crucible

-

High-temperature furnace

Procedure:

-

Calculate the stoichiometric amounts of K₂CO₃ and H₃BO₃ required to produce the desired amount of KBO₂ according to the reaction: K₂CO₃ + 2H₃BO₃ → 2KBO₂ + CO₂ + 3H₂O

-

Thoroughly mix the powdered reactants in a mortar and pestle.

-

Transfer the mixture to a platinum crucible.

-

Place the crucible in a high-temperature furnace.

-

Slowly heat the furnace to 300°C and hold for 2-3 hours to allow for the slow evolution of water and carbon dioxide.

-

Increase the temperature to 800-850°C and hold for 12-24 hours to ensure complete reaction and homogenization of the melt.

-

Cool the furnace to room temperature.

-

The resulting solid is anhydrous this compound powder.

Single Crystal Growth from Melt (Modified Bridgman-Stockbarger Method)

Objective: To grow single crystals of anhydrous KBO₂ from a melt.

Apparatus:

-

Bridgman-Stockbarger furnace with a temperature gradient

-

Pointed-tip platinum crucible

-

Programmable temperature controller

Procedure:

-

Fill the pointed-tip platinum crucible with the previously synthesized anhydrous KBO₂ powder.

-

Place the crucible in the hot zone of the Bridgman-Stockbarger furnace and heat to a temperature approximately 50-100°C above the melting point of KBO₂ (947°C), for example, to 1000-1050°C.

-

Allow the melt to homogenize for several hours.

-

Slowly lower the crucible through the temperature gradient. A typical lowering rate is 1-5 mm/hour. The pointed tip of the crucible promotes the formation of a single nucleus.

-

Once the entire crucible has passed through the solidification front, anneal the crystal by slowly cooling it to room temperature over a period of 24-48 hours to minimize thermal stress and prevent cracking.

-

The resulting ingot should contain a single crystal of anhydrous KBO₂.

X-ray Diffraction Analysis

Objective: To verify the crystal structure of the synthesized KBO₂.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

Powder X-ray diffractometer

Procedure for Single Crystal X-ray Diffraction:

-

Carefully select a small, high-quality single crystal from the grown boule.

-

Mount the crystal on a goniometer head.

-

Perform a preliminary diffraction experiment to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data.

-

Process the data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model, including atomic positions, and anisotropic displacement parameters.

Procedure for Powder X-ray Diffraction:

-

Grind a small portion of the synthesized material into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the powder diffraction pattern over a suitable 2θ range.

-

Compare the experimental diffraction pattern with the pattern calculated from the known crystal structure of KBO₂ for phase identification. Rietveld refinement can be used for a more detailed structural analysis.

Visualization

The fundamental building block of the this compound crystal structure is the (B₃O₆)³⁻ anionic ring. The following diagram illustrates the connectivity of the boron and oxygen atoms within this ring.

References

An In-depth Technical Guide to the Solubility of Potassium Metaborate in Water and Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium metaborate (KBO₂) in aqueous solutions, including its behavior in water at various temperatures and in the presence of acids. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of this compound are of interest.

Introduction

This compound (KBO₂) is an inorganic salt that finds applications in various industrial processes, including as a buffering agent, in the manufacturing of glass and ceramics, and as a component in welding fluxes.[1] Its solubility in aqueous systems is a critical parameter for its use in these and other potential applications, such as in formulations for drug delivery. This guide details the solubility of this compound in water and its reactivity and solubility in acidic solutions, providing quantitative data where available, detailed experimental protocols for solubility determination, and visualizations of the underlying chemical pathways.

Solubility of this compound in Water

This compound is known to be soluble in water.[1] The dissolution of this compound in water is an equilibrium process that is influenced by temperature.

Quantitative Solubility Data

| Temperature (°C) | Solubility (g KBO₂ / 100 g H₂O) (estimated) | Molar Fraction of KBO₂ |

| 10 | ~25 | - |

| 20 | ~35 | - |

| 25 | ~40 | 0.1512[2] |

| 30 | ~45 | - |

| 40 | ~55 | - |

| 50 | ~65 | - |

| 60 | ~75 | - |

| 70 | ~85 | - |

| 80 | ~95 | - |

Note: The solubility values in g/100g H₂O are estimations based on graphical data and should be used as a reference. For precise applications, experimental determination is recommended.

Dissolution in Water: Hydrolysis and Speciation

When this compound dissolves in water, the metaborate ion (BO₂⁻) hydrolyzes to form the tetrahydroxyborate ion ([B(OH)₄]⁻).[3][4] This results in a mildly alkaline solution.[5] The speciation of borate in aqueous solutions is pH-dependent, with boric acid (B(OH)₃) being the dominant species in acidic to neutral conditions (pH < 9.2), while the tetrahydroxyborate ion is the major species in more alkaline solutions.[3][4] At higher boron concentrations, polyborate species such as the triborate ion ([B₃O₃(OH)₄]⁻) and the tetraborate ion ([B₄O₅(OH)₄]²⁻) can also be present.[3][4][6]

Figure 1: Dissolution and hydrolysis of this compound in water.

Solubility of this compound in Acids

The solubility of this compound is significantly enhanced in acidic solutions. This is due to the reaction of the metaborate ion (or its hydrolysis product, the tetrahydroxyborate ion) with hydrogen ions (H⁺) from the acid to form boric acid (H₃BO₃).[7] Boric acid itself has a moderate solubility in water, which increases with temperature.[8] The overall reaction shifts the dissolution equilibrium of this compound to the right, leading to a higher concentration of the salt dissolving.

Reaction with Strong Acids

In the presence of strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), this compound reacts to form boric acid and the corresponding potassium salt.

General Reaction: KBO₂(aq) + H⁺(aq) + H₂O(l) → H₃BO₃(aq) + K⁺(aq)

Specific Reactions:

-

With Hydrochloric Acid: KBO₂(aq) + HCl(aq) + H₂O(l) → H₃BO₃(aq) + KCl(aq)

-

With Sulfuric Acid: 2KBO₂(aq) + H₂SO₄(aq) + 2H₂O(l) → 2H₃BO₃(aq) + K₂SO₄(aq)

-

With Nitric Acid: KBO₂(aq) + HNO₃(aq) + H₂O(l) → H₃BO₃(aq) + KNO₃(aq)

References

- 1. Table 4-2, Physical and Chemical Properties of Boron and Selected Boron Compoundsa - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. borax.com [borax.com]

- 6. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Potassium Metaborate Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potassium metaborate (KBO₂) phase diagram within the broader context of the K₂O-B₂O₃ binary system. A thorough understanding of these phase relationships is critical for applications ranging from the synthesis of advanced optical materials and specialty glasses to the development of novel drug delivery systems. This document summarizes key quantitative data, details experimental protocols for phase analysis, and presents visual representations of the phase relationships.

Data Presentation: The K₂O-B₂O₃ Phase Diagram

The K₂O-B₂O₃ system exhibits a complex phase diagram with several intermediate compounds and invariant points. This compound (KBO₂), corresponding to a 1:1 molar ratio of K₂O to B₂O₃ (50 mol% B₂O₃), is a key congruently melting compound within this system. The phase diagram is characterized by the formation of various potassium borate compounds, each with distinct melting behaviors and stability ranges.

A summary of the key invariant points and melting temperatures for congruently melting compounds in the K₂O-B₂O₃ system is presented below. These data are essential for controlling the synthesis and processing of potassium borate materials.

| Reaction Type | Temperature (°C) | Composition (mol% B₂O₃) | Phases in Equilibrium |

| Eutectic | ~450 | < 20 | Liquid, K₂O, 3K₂O·B₂O₃ |

| Peritectic | ~700 | ~30 | Liquid, 3K₂O·B₂O₃, K₂O·B₂O₃ (KBO₂) |

| Congruent Melting | 956 | 50 | Liquid, K₂O·B₂O₃ (KBO₂) (s) |

| Eutectic | ~790 | ~60 | Liquid, K₂O·B₂O₃ (KBO₂), K₂O·2B₂O₃ |

| Congruent Melting | 815 | 66.7 | Liquid, K₂O·2B₂O₃ (s) |

| Eutectic | ~760 | ~75 | Liquid, K₂O·2B₂O₃, K₂O·4B₂O₃ |

| Congruent Melting | ~850 | 80 | Liquid, K₂O·4B₂O₃ (s) |

| Eutectic | ~840 | ~85 | Liquid, K₂O·4B₂O₃, B₂O₃ |

Note: The temperatures and compositions are approximate values based on compiled literature data and may vary slightly depending on the experimental conditions.

Mandatory Visualization: K₂O-B₂O₃ Phase Diagram

The following diagram, generated using the DOT language, provides a schematic representation of the key features of the K₂O-B₂O₃ phase diagram, highlighting the position of this compound.

Caption: A simplified representation of the K₂O-B₂O₃ phase diagram.

Experimental Protocols

The determination of the this compound phase diagram relies on a combination of experimental techniques designed to identify phase transitions and the composition of coexisting phases at various temperatures. The following sections detail the methodologies for key experiments.

Sample Preparation

High-purity starting materials are essential for accurate phase diagram determination.

Materials:

-

Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (≥99.9% purity)

-

Boric acid (H₃BO₃) or boron oxide (B₂O₃) (≥99.9% purity)

-

Platinum or high-purity alumina crucibles

Procedure:

-

Drying: Dry the starting materials to remove any absorbed moisture. K₂CO₃ and B₂O₃ are typically dried at 400-500°C for several hours.

-

Weighing: Accurately weigh the required amounts of the dried starting materials to achieve the desired molar compositions across the K₂O-B₂O₃ system. A range of compositions, with a higher density of points around expected invariant reactions, should be prepared.

-

Mixing: Thoroughly mix the powders in an agate mortar and pestle to ensure homogeneity.

-

Calcination: Place the mixed powders in a platinum or alumina crucible and heat slowly to a temperature below the expected solidus temperature to drive off any volatile components (e.g., CO₂ from K₂CO₃ or H₂O from H₃BO₃). For K₂CO₃ and B₂O₃ mixtures, a typical calcination schedule is heating to 700°C and holding for several hours.

-

Melting and Homogenization: Increase the temperature to above the liquidus temperature of the specific composition to ensure complete melting. Hold at this temperature for a sufficient time (typically 1-2 hours) to achieve a homogeneous melt. Gentle swirling of the crucible can aid in homogenization.

Thermal Analysis (DTA/DSC)

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to determine the temperatures of phase transitions (e.g., glass transition, crystallization, melting).

Workflow:

Caption: Workflow for Differential Thermal Analysis (DTA/DSC).

Procedure:

-

Place a small, accurately weighed amount of the prepared sample (typically 10-30 mg) into a platinum or alumina DTA/DSC pan.

-

Place the pan into the DTA/DSC instrument. An empty pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the glass transition temperature (Tg), crystallization peaks (Tc), and melting endotherms (Tm).

Quenching and Microstructural Analysis

The quenching technique is employed to freeze the high-temperature equilibrium state for room-temperature analysis.

Workflow:

Caption: Workflow for Quenching Experiments.

Procedure:

-

Hold a sample of a specific composition at a desired temperature within a two-phase field (liquid + solid) for a time sufficient to reach equilibrium.

-

Rapidly quench the sample by dropping it into a suitable medium (e.g., liquid nitrogen, water, or onto a copper plate) to prevent further phase transformations.

-

The quenched sample, which now contains a glass phase (representing the liquid at the equilibration temperature) and crystalline phases, is then prepared for analysis. This may involve mounting, polishing, and carbon coating for electron microscopy.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This technique is used to visualize the microstructure and determine the chemical composition of the individual phases present in the quenched sample.

-

By analyzing the composition of the glass and the crystalline phases, the equilibrium phase boundaries at the quenching temperature can be determined.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the samples after heat treatment or quenching.

Procedure:

-

Grind the crystalline or partially crystalline sample into a fine powder (typically < 45 µm) to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder.

-

Place the sample in an X-ray diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present.

-

Identify the crystalline phases by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the ICDD's Powder Diffraction File™ (PDF®).

By combining the data from these experimental techniques for a range of compositions, the complete temperature-composition phase diagram for the K₂O-B₂O₃ system can be constructed, providing a critical resource for materials design and development.

Hydrothermal Synthesis of Potassium Borate Compounds: A Technical Guide

The synthesis of advanced materials with tailored properties is a cornerstone of materials science and drug development. Among these, potassium borate compounds have garnered significant interest due to their applications in non-linear optics, insulation, and as fluxing agents.[1][2][3] The hydrothermal synthesis method offers a versatile and effective route for producing crystalline potassium borates, allowing for precise control over particle size and morphology.[4] This wet-chemical technique utilizes high-temperature and high-pressure water in a sealed vessel to dissolve and recrystallize materials that are otherwise insoluble under ambient conditions.[4]

This technical guide provides an in-depth overview of the hydrothermal synthesis of various potassium borate compounds. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a comparative summary of synthesis parameters, and a discussion of characterization techniques.

Core Synthesis Principles and Pathways

The hydrothermal synthesis of potassium borates involves the reaction of a potassium source and a boron source in an aqueous medium under elevated temperature and pressure. The specific crystalline phase obtained is highly dependent on the precursors, their molar ratios, the reaction temperature, and the duration of the synthesis.[1][5] The general process involves dissolving the reactants, subjecting them to a hydrothermal reaction in a sealed autoclave, and then recovering the crystalline product.

A variety of potassium and boron sources can be employed, leading to the formation of specific potassium borate compounds. The selection of precursors is a critical step that influences the final product's structure and purity.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are two representative protocols derived from cited literature for the synthesis of potassium pentaborate tetrahydrate (Santite, KB₅O₈·4H₂O), one of the most commonly synthesized forms.

Protocol 1: Synthesis from Potassium Hydroxide and Boric Acid

This protocol is based on the methodology described for synthesizing potassium pentaborate for non-linear optic applications.[2][6]

Materials and Equipment:

-

Potassium hydroxide (KOH)

-

Boric acid (H₃BO₃)

-

High-purity deionized water

-

Stainless-steel autoclave with a Teflon liner

-

Furnace or heating mantle

-

Buchner funnel and filter paper

-

Vacuum dryer

Procedure:

-

Prepare a homogeneous solution by dissolving KOH and H₃BO₃ in high-purity water. A molar ratio of 1:5 (KOH:H₃BO₃) is used.[2][6]

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it into a furnace.

-

Heat the autoclave to 170°C and maintain this temperature for 72 hours (3 days).[6]

-

After the reaction period, turn off the furnace and allow the autoclave to cool naturally to room temperature.

-

Open the autoclave and collect the resulting colorless crystals by filtration using a Buchner funnel.

-

Wash the collected crystals with hot deionized water to remove any unreacted precursors or soluble impurities.[7]

-

Dry the final product in a vacuum dryer at room temperature to a constant mass.[7]

Protocol 2: Rapid Synthesis from Potassium Chloride, Sodium Hydroxide, and Boron Oxide

This protocol is adapted from studies focusing on optimizing synthesis time and raw material ratios.[1]

Materials and Equipment:

-

Potassium chloride (KCl)

-

Sodium hydroxide (NaOH)

-

Boron oxide (B₂O₃)

-

Distilled water

-

Closed glass reaction vessel with a thermocouple

-

Heating plate with a magnetic stirrer

-

Filtration apparatus

Procedure:

-

Prepare the reaction solution by dissolving KCl, NaOH, and B₂O₃ in distilled water within the glass reaction vessel. The optimal molar ratio for high crystallinity is 1:1:7 (KCl:NaOH:B₂O₃).[1]

-

Place the sealed reaction vessel on a heating plate and begin stirring.

-

Heat the solution to 80°C, using the thermocouple to monitor and maintain the temperature.[1]

-

Allow the reaction to proceed for 1 hour at 80°C with continuous stirring.[1]

-

After 1 hour, cease heating and allow the vessel to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product thoroughly with distilled water.

-

Dry the product in an oven or desiccator until a constant weight is achieved.

Quantitative Data Summary

The precise control afforded by the hydrothermal method allows for the synthesis of various potassium borate phases. The reaction conditions directly influence the final product's structure, yield, and morphology.

Table 1: Overview of Hydrothermally Synthesized Potassium Borate Compounds

| Compound Formula | Common Name | Crystal System | Precursors | Temperature (°C) | Time |

| KB₅O₈·4H₂O | Santite | Orthorhombic | KOH, H₃BO₃ | 170 | 3 days |

| KB₅O₈·4H₂O | Santite | Orthorhombic | K₂CO₃, H₃BO₃, B₂O₃ | 60 - 90 | 15 - 120 min |

| KB₅O₈·4H₂O | Santite | Orthorhombic | KCl, NaOH, B₂O₃ | 80 | 1 hour |

| KB₅O₈·4H₂O | Santite | Orthorhombic | KCl, NaOH, H₃BO₃ | 60 - 90 | 15 - 120 min |

| KB₃O₄(OH)₂ | - | Tetragonal | K₂B₄O₇·4H₂O, DMF, H₂O | 165 | 10 days |

| K[B₅O₇(OH)₂] | - | - | GaO(OH), H₃BO₃, KNO₃ | 210 | 3 days |

| K₂B₅O₈(OH)·2H₂O | - | - | K₂CO₃, H₃BO₃ | 170 | 7 days |

Data compiled from multiple sources.[1][2][5][6][7][8][9][10]

Table 2: Influence of Reaction Parameters on Product Characteristics (Santite: KB₅O₈·4H₂O)

| Parameter Varied | Precursors | Observation | Outcome |

| Boron Source | H₃BO₃, B₂O₃, Na₂B₄O₇·5H₂O, Na₂B₄O₇·10H₂O | Different boron sources were used with a potassium source. | The use of boric acid (H₃BO₃) resulted in higher reaction yields. The choice of source also affected particle morphology.[8][9] |

| Molar Ratio (B₂O₃) | KCl, NaOH, B₂O₃ | The molar ratio of B₂O₃ was varied from 3 to 7 (KCl:NaOH:B₂O₃ as 1:1:x). | The highest crystallinity was achieved at a 1:1:7 molar ratio. Characteristic XRD peaks for the product were not observed until the ratio reached 1:1:5.[1] |

| Temperature & Time | KCl, NaOH, H₃BO₃ | Temperature was varied from 60-90°C and time from 15-120 min. | Higher XRD scores, indicating better crystallinity, were obtained by decreasing the reaction temperature and time within this specific range.[5] |

| Temperature & Time | K₂CO₃, H₃BO₃, B₂O₃ | Temperature was varied from 60-90°C and time from 15-120 min. | High reaction efficiencies, ranging from 84.88% to 95.11%, were achieved under these milder conditions.[10] |

Product Characterization

Post-synthesis characterization is essential to confirm the identity, purity, and morphology of the potassium borate compound.

-

X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized material. The resulting diffraction pattern is compared to standard patterns from databases, such as the Powder Diffraction File (PDF), to confirm the product's identity, for example, Santite (KB₅O₈∙4H₂O), which corresponds to PDF number 01-072-1688.[1][5][8]

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the specific bonding arrangements within the borate structure. They can confirm the presence of characteristic B-O bonds in BO₃ and BO₄ units, which are the fundamental building blocks of borates.[1][8][9]

-

Scanning Electron Microscopy (SEM): SEM is employed to investigate the surface morphology and particle size of the synthesized powder. Studies have shown that hydrothermal synthesis can produce multiangular particles with sizes ranging from several hundred nanometers to a few micrometers.[8][9] The choice of precursors and reaction conditions can significantly influence the particle shape and size.[9][11]

Conclusion

Hydrothermal synthesis is a highly effective and adaptable method for producing a variety of crystalline potassium borate compounds. By carefully controlling experimental parameters such as precursor selection, molar ratios, temperature, and reaction time, researchers can tailor the synthesis to achieve desired phases with high purity and specific morphological characteristics. The protocols and data presented in this guide serve as a comprehensive resource for the successful synthesis and characterization of potassium borates for various scientific and industrial applications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Potassium pentaborate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal dehydration kinetics and characterization of synthesized potassium borates | AVESİS [avesis.yildiz.edu.tr]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Crystalline Potassium Metaborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for crystalline potassium metaborate (K₃(B₃O₆)), focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document synthesizes available data to facilitate the identification, characterization, and analysis of this compound in research and development settings.

Introduction to this compound

Crystalline anhydrous this compound is chemically represented as K₃(B₃O₆). Its structure is characterized by the presence of the triborate ring anion, (B₃O₆)³⁻. This planar ring consists of three boron atoms each bonded to two oxygen atoms, forming a six-membered ring. Understanding the vibrational modes of this triborate ring is crucial for the interpretation of its FTIR and Raman spectra.

Spectroscopic Data

The vibrational spectra of this compound are dominated by the internal modes of the (B₃O₆)³⁻ anion. The following tables summarize the key vibrational bands observed in FTIR and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of crystalline this compound exhibits strong absorptions corresponding to the stretching and bending vibrations of the B-O bonds within the triborate ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 1280 | Very Strong, Broad | Asymmetric B-O stretching in BO₃ units | [1][2] |

| 965 | Strong | Symmetric B-O stretching in BO₃ units | [1][2] |

| 735 | Strong | Out-of-plane B-O bending | [1][2] |

| 620 | Medium | In-plane B-O bending | [1][2] |

| 585 | Medium | In-plane B-O bending | [1][2] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes of the triborate ring. Due to the limited availability of specific quantitative Raman data for crystalline K₃(B₃O₆) in the searched literature, the following table is based on the expected vibrational modes for similar borate structures and general assignments for borate compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~970 | Strong | Symmetric stretching of the B₃O₆ ring | General Borate Literature |

| ~770 | Medium | Breathing mode of the B₃O₆ ring | General Borate Literature |

| ~630 | Medium | In-plane bending of the B₃O₆ ring | General Borate Literature |

Experimental Protocols

The following sections detail the general methodologies for obtaining FTIR and Raman spectra of solid this compound, based on standard practices for inorganic crystalline powders.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of anhydrous this compound (1-2 mg) is thoroughly ground with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. This ensures a fine, homogeneous mixture.

-

Drying: The mixture is dried in an oven to remove any adsorbed moisture, which can interfere with the IR spectrum.

-

Pellet Formation: The ground mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Globar source, a KBr beamsplitter, and a DTGS (Deuterated Triglycine Sulfate) detector is commonly used.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Atmosphere: The sample and optical compartments are purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Raman Spectroscopy

Sample Preparation:

-

A small amount of the crystalline this compound powder is placed on a clean microscope slide or in a capillary tube. No further sample preparation is usually required.

Instrumentation:

-

Spectrometer: A Raman spectrometer equipped with a laser excitation source and a CCD (Charge-Coupled Device) detector.

-

Excitation Laser: A visible or near-infrared laser (e.g., 532 nm, 785 nm) is used to minimize fluorescence.

-

Laser Power: The laser power at the sample should be kept low to avoid sample heating and potential degradation.

-

Spectral Range: Typically 100 - 2000 cm⁻¹

-

Resolution: 2-4 cm⁻¹

-

Acquisition Time: The acquisition time will vary depending on the sample's Raman scattering efficiency and the desired signal-to-noise ratio.

Visualization of Methodologies

The following diagrams illustrate the experimental workflows for FTIR and Raman spectroscopy.

Caption: Experimental workflow for FTIR analysis of this compound.

Caption: Experimental workflow for Raman analysis of this compound.

Conclusion

This technical guide provides a summary of the available FTIR and a general overview of the expected Raman spectroscopic data for crystalline this compound. The provided experimental protocols offer a foundation for the reliable acquisition of high-quality spectra. The distinct vibrational signatures of the triborate ring in K₃(B₃O₆) allow for its unambiguous identification and characterization, which is essential for its application in various scientific and industrial fields. Further research to obtain high-resolution, quantitative Raman spectra of pure, crystalline K₃(B₃O₆) is recommended to complete the vibrational profile of this compound.

References

An In-depth Technical Guide to the Early Research on the Discovery of Potassium Metaborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and initial characterization of potassium metaborate (KBO₂). The focus is on the early methods of its synthesis and the initial quantitative analysis of its physicochemical properties, providing a historical and technical perspective for researchers in chemistry and materials science.

Early Synthesis and Discovery

The early research into this compound primarily revolved around high-temperature fusion methods. One of the most definitive early studies that provided a clear method for obtaining crystalline this compound was conducted by W. H. Zachariasen in 1937. While it is likely that this compound was created in various forms prior to this, Zachariasen's work provided a repeatable method for producing well-defined crystals suitable for detailed analysis.

High-Temperature Fusion Method

The foundational method for synthesizing anhydrous this compound crystals involves the direct fusion of potassium carbonate (K₂CO₃) and boric oxide (B₂O₃). This method, detailed in early 20th-century research, remains a fundamental approach for producing alkali metal metaborates.

Experimental Protocol:

-

Reactants: Anhydrous potassium carbonate (K₂CO₃) and boric oxide (B₂O₃). While early papers do not always specify the exact stoichiometry used for crystal growth experiments, a 1:1 molar ratio is the theoretical stoichiometry for the formation of this compound.

-

Apparatus: A platinum crucible was the vessel of choice for the high-temperature fusion, owing to its inertness at the required temperatures.

-

Procedure:

-

Potassium carbonate and boric oxide were intimately mixed and placed in a platinum crucible.

-

The mixture was heated to a molten state. The exact temperatures used in the earliest experiments are not always precisely documented, but the melting point of the resulting this compound is 947 °C[1]. Therefore, temperatures in excess of 1000 °C were likely employed to ensure a completely molten and homogenous mixture.

-

The molten mixture was then cooled rapidly. This rapid cooling induced the formation of a crust on the exterior of the melt.

-

Within the cavity formed by this crust, needle-shaped hexagonal crystals of this compound would form, with some early experiments reporting crystals up to two centimeters in length.

-

-

Reaction: K₂CO₃ (s) + B₂O₃ (s) → 2KBO₂ (s) + CO₂ (g)

Early Physicochemical Characterization

The initial characterization of this compound focused on its fundamental physical and structural properties. These early measurements laid the groundwork for our current understanding of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported in early studies on this compound.

| Property | Reported Value | Reference/Comment |

| Melting Point | 947 °C | This value is widely cited in handbooks and databases, likely originating from measurements made in the early to mid-20th century[1]. |

| Density | 2.348 ± 0.005 g/cm³ | Determined by the suspension method using methylene iodide and toluene, as reported by W. H. Zachariasen in 1937. |

| Crystal System | Rhombohedral (Hexagonal axes) | Determined by X-ray diffraction studies in the 1930s. |

| Unit Cell Dimensions (Hexagonal) | a = 12.75 ± 0.02 Å, c = 7.33 ± 0.04 Å | From the 1937 study by W. H. Zachariasen. |

| Unit Cell Parameters (Rhombohedral) | a = 7.76 Å, α = 110° 36' | Also from Zachariasen's 1937 paper. |

| Solubility in Water | Molar fraction of KBO₂: 0.1480 | At 25 °C, as cited in a study comparing historical data[2]. This indicates significant solubility. |

| Solubility in Ethanol | Insoluble | Noted in early chemical handbooks[1]. |

Experimental Protocols for Characterization:

-

Density Measurement (Suspension Method): The density of the crystals was determined by suspending them in a liquid mixture of known density. The composition of the liquid mixture (in this case, methylene iodide and toluene) was adjusted until the crystals remained suspended, at which point the density of the liquid matched that of the crystals.

-

X-ray Diffraction: The crystal structure was elucidated using oscillation and Laue X-ray diffraction methods. Oscillation photographs were taken with copper radiation filtered through a nickel film. The resulting diffraction patterns were used to determine the unit cell dimensions and space group of the crystals.

Visualizing the Early Synthesis Workflow

The following diagram illustrates the key steps in the early high-temperature fusion synthesis of this compound.

As this guide illustrates, the foundational research on this compound was characterized by meticulous experimental work that has stood the test of time. The synthesis and characterization methods employed in the early 20th century provided the essential data that underpins our modern understanding of this important inorganic compound.

References

Methodological & Application

Potassium Metaborate: A Versatile Flux for Borate Fusion in Sample Preparation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Borate fusion is a powerful technique for the decomposition of a wide range of inorganic and organic materials to facilitate elemental analysis by methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption (AA) spectroscopy, and X-ray Fluorescence (XRF). The choice of flux is critical to achieving complete and rapid dissolution of the sample. While lithium-based borates are widely used, potassium metaborate (KBO₂) offers a valuable alternative, particularly for the fusion of acidic and siliceous materials. Its basic nature and lower melting point compared to some other fluxes make it an effective agent for breaking down complex matrices.

This document provides detailed application notes and protocols for the use of this compound as a flux in borate fusion, aimed at researchers, scientists, and drug development professionals who require accurate and reliable elemental analysis.

Properties of this compound

This compound is a white, crystalline solid with properties that make it a suitable flux for borate fusion.

| Property | Value | Reference |

| Chemical Formula | KBO₂ | [1] |

| Molecular Weight | 81.91 g/mol | [2] |

| Melting Point | 947 °C | |

| Appearance | White crystalline powder | [1] |

| Nature | Basic Flux | [1] |

Applications

As a basic flux, this compound is particularly effective for the decomposition of acidic oxides and materials with high silica content.[1] Its applications span various fields:

-

Geological and Environmental Analysis: Decomposition of rocks, minerals, soils, and sediments for elemental analysis. A mixture of this compound and potassium carbonate has been successfully used for the rapid decomposition of silicate samples like basalt rock and glass sand.[3]

-

Materials Science: Analysis of ceramics, catalysts, and other inorganic materials.

-

Pharmaceutical and Drug Development: Determination of elemental impurities in drug substances and excipients, particularly those with inorganic components.

Experimental Protocols

General Workflow for Borate Fusion using this compound

The following diagram illustrates the general workflow for sample preparation using this compound fusion.

Caption: General workflow for borate fusion.

Protocol 1: Fusion of Silicate Samples using a Mixed this compound/Potassium Carbonate Flux

This protocol is adapted from a method for the rapid decomposition of silicate materials.[3]

1. Materials and Reagents:

-

This compound (KBO₂)

-

Potassium carbonate (K₂CO₃)

-

Sample (e.g., basalt rock, glass sand), finely ground

-

Platinum or Platinum-Gold (95:5) crucible

-

Muffle furnace or automated fusion apparatus

-

Dilute mineral acid (e.g., 3 N Hydrochloric Acid or Nitric Acid)

-

Hot plate

2. Procedure:

-

Flux Preparation: Prepare a 3:2 (w/w) mixture of this compound and potassium carbonate.

-

Weighing: Accurately weigh 0.1 g of the finely ground silicate sample into a platinum crucible.

-

Mixing: Add 2.5 g of the KBO₂/K₂CO₃ flux mixture to the crucible and mix thoroughly with the sample using a platinum wire or spatula.

-

Fusion:

-

Place the crucible in a muffle furnace preheated to 1000 °C.

-

Heat for 10 minutes. For more refractory materials, the fusion time may need to be extended.

-

-

Cooling: Remove the crucible from the furnace and allow it to cool to room temperature. The resulting solidified melt is the fusion bead.

-

Dissolution:

-

Place the crucible containing the cooled fusion bead in a beaker.

-

Add 20 mL of 3 N mineral acid.

-

Gently heat the beaker on a hot plate to approximately 50 °C to facilitate the dissolution of the bead. The dissolution should be complete in under a minute.[3]

-

-

Analysis: The resulting solution is now ready for elemental analysis by ICP-OES or other suitable techniques.

Quantitative Data for Protocol 1:

| Parameter | Value | Reference |

| Sample Type | Silicates (e.g., basalt rock, glass sand) | [3] |

| Sample Mass | 0.1 g | [3] |

| Flux Composition | 3:2 (w/w) KBO₂ : K₂CO₃ | [3] |

| Flux Mass | 2.5 g | [3] |

| Sample-to-Flux Ratio | 1:25 | [3] |

| Crucible Material | Platinum | [3] |

| Fusion Temperature | 1000 °C | [3] |

| Fusion Time | 10 minutes | [3] |

| Dissolution Acid | 3 N HCl or HNO₃ | [3] |

| Dissolution Volume | 20 mL | [3] |

| Dissolution Temperature | ~50 °C | [3] |

| Dissolution Time | < 1 minute | [3] |

Protocol 2: General Protocol for Fusion with Pure this compound (for Acidic Oxides)

This is a general guideline for the fusion of acidic oxide samples using pure this compound. The exact parameters may need to be optimized depending on the specific sample matrix.

1. Materials and Reagents:

-

This compound (KBO₂), high purity

-

Sample (e.g., high-silica catalyst, alumina), finely ground

-

Platinum or Platinum-Gold (95:5) crucible

-

Muffle furnace or automated fusion apparatus

-

Non-wetting agent (e.g., a few crystals of potassium bromide, KBr) (optional)

-

Dilute nitric acid (e.g., 5% v/v)

2. Procedure:

-

Weighing: Accurately weigh a suitable amount of the finely ground sample (e.g., 0.2 - 0.5 g) into a platinum crucible.

-

Mixing: Add a corresponding amount of this compound to achieve a sample-to-flux ratio between 1:5 and 1:10. Add a non-wetting agent if desired. Mix thoroughly.

-

Fusion:

-

Place the crucible in a muffle furnace and gradually increase the temperature to 950-1000 °C.

-

Maintain this temperature for 15-20 minutes, with occasional swirling if using a manual furnace, to ensure complete dissolution of the sample.

-

-

Cooling: Remove the crucible and allow it to cool.

-

Dissolution:

-

Carefully place the crucible and the cooled bead into a beaker containing a measured volume of dilute nitric acid (e.g., 50-100 mL).

-

Use a magnetic stirrer to agitate the solution until the bead is completely dissolved. Gentle heating may be applied to expedite this process.

-

-

Analysis: The solution is ready for analysis.

General Quantitative Parameters for Protocol 2:

| Parameter | Recommended Range |

| Sample Type | Acidic Oxides (e.g., SiO₂, Al₂O₃) |

| Sample Mass | 0.2 - 0.5 g |